molecular formula C37H34Br2N4O4 B10906659 4,4'-{[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]methanediyl}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-{[4-(benzyloxy)-2,3-dibromo-5-methoxyphenyl]methanediyl}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B10906659
M. Wt: 758.5 g/mol
InChI Key: NWHTXGQOOQGRQG-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a combination of benzyl, dibromo, methoxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it might inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(BENZYLOXY)PHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
  • 4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

Uniqueness

The uniqueness of 4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYLMETHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C37H34Br2N4O4

Molecular Weight

758.5 g/mol

IUPAC Name

4-[(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C37H34Br2N4O4/c1-23-30(36(44)42(40(23)3)26-17-11-7-12-18-26)32(31-24(2)41(4)43(37(31)45)27-19-13-8-14-20-27)28-21-29(46-5)35(34(39)33(28)38)47-22-25-15-9-6-10-16-25/h6-21,32H,22H2,1-5H3

InChI Key

NWHTXGQOOQGRQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C(=C3Br)Br)OCC4=CC=CC=C4)OC)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C

Origin of Product

United States

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